molecular formula C18H12O2 B11860101 3-(1-Naphthyl)-2-benzofuran-1(3H)-one CAS No. 56282-14-5

3-(1-Naphthyl)-2-benzofuran-1(3H)-one

Cat. No.: B11860101
CAS No.: 56282-14-5
M. Wt: 260.3 g/mol
InChI Key: HSRKFGNBWKOZQH-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a naphthalene ring attached to an isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one typically involves the reaction of naphthalene derivatives with isobenzofuran precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced isobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced isobenzofuran compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol, which also contain a naphthalene ring but differ in their functional groups and reactivity.

    Isobenzofuran derivatives: Compounds like isobenzofuran-1(3H)-one and its substituted derivatives, which share the isobenzofuran core structure but differ in their substituents.

The uniqueness of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one lies in its combined structural features of both naphthalene and isobenzofuran, which confer distinct chemical and biological properties.

Properties

CAS No.

56282-14-5

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-naphthalen-1-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H12O2/c19-18-16-10-4-3-9-15(16)17(20-18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H

InChI Key

HSRKFGNBWKOZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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